molecular formula C17H22N2O2 B5339915 N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide

N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide

Número de catálogo B5339915
Peso molecular: 286.37 g/mol
Clave InChI: MOJSZOCWUQBJQM-CYVLTUHYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide, also known as HET0016, is a selective and potent inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoconstrictor and plays an important role in the regulation of blood pressure, renal function, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases.

Mecanismo De Acción

N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide exerts its effects by selectively inhibiting the synthesis of 20-HETE, a potent vasoconstrictor and regulator of renal function. 20-HETE is synthesized by the cytochrome P450 enzyme system and plays an important role in the regulation of blood pressure and renal function. By inhibiting the synthesis of 20-HETE, this compound can effectively reduce blood pressure and prevent renal injury.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce blood pressure, prevent renal injury, and inhibit angiogenesis. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide has several advantages for use in lab experiments. It is a highly selective inhibitor of 20-HETE synthesis and has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases. However, this compound has some limitations for use in lab experiments. It is a relatively new compound and its long-term safety has not been fully established. In addition, the optimal dosage and administration route for this compound have not been fully established.

Direcciones Futuras

There are several future directions for research on N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide. One potential area of research is the development of more selective inhibitors of 20-HETE synthesis. Another area of research is the investigation of the long-term safety and efficacy of this compound in animal models and humans. Finally, the potential therapeutic applications of this compound in other disease states, such as cancer, should be explored.

Métodos De Síntesis

N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide can be synthesized through a multi-step synthetic route involving the reaction of 4-methyl-3-cyclohexen-1-one with hydroxylamine hydrochloride to form 5-(hydroxyimino)-4-methyl-3-cyclohexen-1-ylidene)acetate. This intermediate is then reacted with isobutylmagnesium chloride to form the corresponding Grignard reagent, which is subsequently reacted with benzoyl chloride to form this compound.

Aplicaciones Científicas De Investigación

N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide has been extensively studied for its potential therapeutic applications in cardiovascular and renal diseases. Studies have shown that this compound can effectively reduce blood pressure in animal models of hypertension and prevent renal injury in models of kidney disease. This compound has also been shown to have anti-angiogenic effects and can inhibit the growth of cancer cells.

Propiedades

IUPAC Name

N-[2-[(5Z)-5-hydroxyimino-4-methylcyclohex-3-en-1-yl]propan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-9-10-14(11-15(12)19-21)17(2,3)18-16(20)13-7-5-4-6-8-13/h4-9,14,21H,10-11H2,1-3H3,(H,18,20)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJSZOCWUQBJQM-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1=NO)C(C)(C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=CCC(C/C1=N/O)C(C)(C)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.